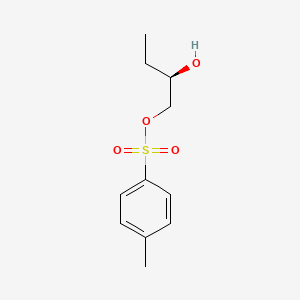

(R)-2-Hydroxybutyl tosylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

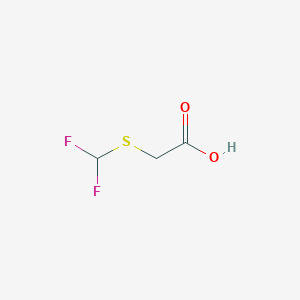

“®-2-Hydroxybutyl tosylate” is a chemical compound that involves the tosylate group. Tosylate is a good leaving group, which is often used in substitution and elimination reactions . It is derived from the conversion of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) .

Synthesis Analysis

The synthesis of “®-2-Hydroxybutyl tosylate” can be achieved through an SN2 reaction. An example of this is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .Chemical Reactions Analysis

Tosylates, including “®-2-Hydroxybutyl tosylate”, are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . They are often used in substitution and elimination reactions .科学的研究の応用

Enzyme-mediated Enantioselective Hydrolysis : Matsumoto et al. (2018) demonstrated the enzymatic hydrolysis of 1,2-diol monotosylate derivatives, including those similar to (R)-2-Hydroxybutyl tosylate, to produce optically active compounds. This method was applied in synthesizing enantiomerically pure (R)-massoialactone, a natural coconut flavor, from racemic derivatives (Matsumoto et al., 2018).

Asymmetric Tosylation : Onomura et al. (2007) explored the kinetic resolution of 2-hydroxyalkanamides by tosylation using a chiral copper catalyst. This method achieved high enantioselectivity, transforming the tosylated product into optically active α-amino acid derivatives (Onomura et al., 2007).

Synthesis of CNS Drugs : Caro et al. (2003) reported on the preparation of (R)-(−)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, which are key intermediates in synthesizing new central nervous system (CNS) drugs (Caro et al., 2003).

Production of (R)-2-Hydroxybutyric Acid : Gao et al. (2012) investigated the use of Gluconobacter oxydans for the production of (R)-2-Hydroxybutyric acid, a significant building block for antitumor antibiotics and biodegradable poly(2-hydroxybutyric acid), from 1,2-butanediol (Gao et al., 2012).

Polyester Copolymers Synthesis : Impallomeni et al. (2002) synthesized copolymers of (R)-3-hydroxybutyric acid and epsilon-caprolactone by transesterification, using homopolymers in the presence of 4-toluenesulfonic acid. These copolymers have applications in biodegradable materials (Impallomeni et al., 2002).

Optical Separation of 3-Hydroxy-4-(tosyloxy)butanenitrile : Kamal et al. (2007) discussed the lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, both of which have pharmaceutical significance (Kamal et al., 2007).

Safety And Hazards

特性

IUPAC Name |

[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxybutyl tosylate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)